EPI-506

Androgen receptor splice variant AR-V7 castration-resistant prostate cancer

EPI-506 is the sole AR-NTD inhibitor to complete human clinical evaluation, providing the only clinically validated benchmark for next-generation aniten development. Unlike enzalutamide or abiraterone, it binds the AR N-terminal domain conserved in all splice variants, including AR-V7, maintaining activity against LBD‑independent resistance. Its well‑characterized Phase 1 PK dataset—dose‑proportional Cmax/AUC, 19 metabolites, PSA declines at ≥1,280 mg—enables exposure‑response modeling. As a UGT2B‑mediated glucuronidation substrate, it serves as the definitive positive control for metabolic liability assays. Procure EPI‑506 for variant‑driven CRPC models, PK/PD validation, and comparative pharmacology against next‑gen AR‑NTD inhibitors.

Molecular Formula C10H15NO
Molecular Weight
Cat. No. B1574327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPI-506
SynonymsEPI-506;  EPI 506;  EPI506.; Unknown
Molecular FormulaC10H15NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

EPI-506 (Ralaniten Acetate) Procurement Overview: First-in-Class AR N-Terminal Domain Inhibitor


EPI-506 (ralaniten acetate) is a first-in-class small molecule prodrug that targets the N-terminal domain (NTD) of the androgen receptor (AR), representing the first AR-NTD inhibitor to advance into human clinical trials for metastatic castration-resistant prostate cancer (mCRPC) [1]. As the triacetate prodrug of ralaniten (EPI-002), EPI-506 is designed to inhibit AR transcriptional activity by binding to the NTD, a region essential for AR function that is preserved across both full-length AR and clinically relevant splice variants including AR-V7 [2]. This NTD-targeting mechanism distinguishes EPI-506 from all conventional androgen receptor pathway inhibitors (ARPIs) such as enzalutamide and abiraterone, which act via ligand-binding domain (LBD) antagonism or androgen synthesis inhibition [3].

Why Generic Substitution Fails for EPI-506: Mechanistic Divergence from LBD-Targeting AR Inhibitors


Generic substitution fails for EPI-506 because conventional ARPIs (enzalutamide, apalutamide, darolutamide) and androgen synthesis inhibitors (abiraterone) uniformly target the ligand-binding domain (LBD) of the AR or upstream steroidogenesis, mechanisms that are circumvented by clinically emergent resistance drivers such as AR splice variants lacking the LBD (e.g., AR-V7), AR gene amplification, and LBD point mutations [1]. EPI-506 is the sole clinically evaluated compound that binds to the AR N-terminal domain, a region structurally conserved in both full-length AR and all known constitutively active splice variants, thereby maintaining inhibitory activity against AR species that render conventional ARPIs ineffective [2]. This fundamental mechanistic distinction means that no generic LBD-targeting antiandrogen can replicate EPI-506's activity profile against variant-driven, ARPI-resistant prostate cancer [3].

EPI-506 Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


AR-V7 Splice Variant Inhibition: EPI-506 vs. Enzalutamide/Abiraterone

EPI-506 demonstrates in vitro and in vivo activity against constitutively active AR splice variants including AR-V7, whereas enzalutamide and abiraterone lack efficacy against AR-V7-driven signaling due to the absence of the ligand-binding domain in the splice variant [1]. This variant-associated resistance mechanism is clinically validated: AR-V7 detection is associated with resistance to abiraterone and enzalutamide but not to taxane chemotherapy [2]. EPI-506 was specifically evaluated in a patient population that had progressed on enzalutamide and/or abiraterone, with the trial designed to analyze AR-V7 status via CTC-based detection to correlate variant presence with clinical response [3].

Androgen receptor splice variant AR-V7 castration-resistant prostate cancer enzalutamide resistance N-terminal domain inhibitor

Clinical PSA Response in Heavily Pretreated ARPI-Resistant mCRPC: EPI-506 Phase 1 Data

In a Phase 1 dose-escalation study of 28 heavily pretreated mCRPC patients who had progressed on prior ARPIs (median 4+ prior therapies), EPI-506 produced PSA declines ranging from 4% to 29% in five patients, with declines occurring predominantly at doses ≥1,280 mg [1]. At the ASCO 2017 data cut (18 evaluable patients), 3 of 18 patients demonstrated PSA declines ranging from 9% to 18% at doses ≥640 mg after 4 weeks of continuous dosing [2]. Notably, the study enrolled patients with progression on enzalutamide only (N=7), abiraterone only (N=2), or both agents (N=9), representing a population with confirmed resistance to standard-of-care ARPIs [3].

Prostate-specific antigen PSA response enzalutamide-resistant abiraterone-resistant phase 1 clinical trial

Clinical Development Status: EPI-506 as the Sole Clinically Evaluated AR-NTD Inhibitor

EPI-506 (ralaniten acetate) remains the only AR-NTD inhibitor to have entered and completed clinical trials (NCT02606123), establishing safety and providing proof-of-concept for AR-NTD targeting in humans [1]. While EPI-506's development was discontinued due to poor pharmacokinetic properties—specifically extensive glucuronidation leading to rapid clearance, short half-life, and resulting pill burden—the compound serves as the validated clinical benchmark for the entire AR-NTD inhibitor class [2]. Next-generation aniten compounds (e.g., EPI-7386) were designed based on EPI-506's metabolic liabilities and demonstrate >20-fold improved potency and enhanced stability [3]. No other AR-NTD inhibitor from any developer has advanced to human clinical testing.

AR-NTD inhibitor first-in-class clinical proof-of-concept next-generation aniten EPI-7386

Metabolic Liability Profile: EPI-506 vs. Next-Generation EPI-045 (Glucuronidation-Resistant Analog)

EPI-506's active metabolite ralaniten (EPI-002) undergoes extensive glucuronidation, primarily by UGT2B enzymes, which results in decreased potency and contributed to the compound's clinical development discontinuation [1]. Long-term treatment of prostate cancer cells with ralaniten induces upregulation of UGT2B enzymes with concomitant loss of potency, and glucuronidated metabolites were detected in patient serum from the Phase 1 trial [2]. In a direct comparative study, the glucuronidation-resistant analog EPI-045 demonstrated superiority to ralaniten in resistant cell models, establishing that mitigation of this metabolic liability improves AR-NTD inhibitor performance [3].

glucuronidation UGT2B drug metabolism pharmacokinetics AR-NTD inhibitor

Safety and Tolerability Profile in Phase 1: EPI-506 vs. Typical ARPI Adverse Event Spectrum

EPI-506 demonstrated a favorable safety profile in Phase 1 testing, with the most common adverse events being gastrointestinal in nature rather than the fatigue, hypertension, and CNS effects characteristic of enzalutamide and other second-generation AR antagonists [1]. In the Phase 1 trial of 28 patients, EPI-506 was well-tolerated up to 2,400 mg once daily. Dose-limiting toxicities (DLTs) emerged at 3,600 mg, including Grade 3-4 elevated amylase, Grade 3 abdominal pain, and Grade 3 elevated ALT/AST [2]. No treatment-related serious adverse events were reported at doses up to 2,400 mg. The most frequent drug-related adverse events were diarrhea (8/21), nausea (6/21), and fatigue (3/21), all Grade 1-2 [3].

adverse events safety profile phase 1 clinical trial tolerability maximum tolerated dose

EPI-506 Procurement Applications: Validated Research Use Cases Based on Clinical Evidence


Benchmarking Next-Generation AR-NTD Inhibitors Against Clinically Validated First-in-Class Compound

EPI-506 serves as the essential clinical benchmark for all subsequent AR-NTD inhibitor development programs. Given that EPI-506 remains the only AR-NTD inhibitor to have completed human clinical evaluation, it provides the sole clinically validated reference point for assessing improvements in potency, bioavailability, and metabolic stability of next-generation compounds. Next-generation anitens (e.g., EPI-7386) demonstrate >20-fold improved potency relative to EPI-506/EPI-002, a comparison that derives its significance specifically from EPI-506's established clinical context [1]. Procurement for comparative pharmacology studies requires EPI-506 as the baseline control against which all AR-NTD inhibitor improvements are measured.

Investigating AR Splice Variant (AR-V7)-Driven Resistance Mechanisms

EPI-506 is uniquely positioned for research on AR-V7-mediated resistance to conventional ARPIs. Unlike enzalutamide and abiraterone, which lack efficacy against AR-V7 due to the variant's absence of the ligand-binding domain, EPI-506 targets the N-terminal domain preserved in both full-length AR and splice variants [2]. The Phase 1/2 trial (NCT02606123) specifically enrolled patients with progression after enzalutamide and/or abiraterone and incorporated AR-V7 detection via CTC analysis to correlate variant status with clinical response [3]. This compound enables in vitro and in vivo modeling of AR-V7-driven disease that cannot be recapitulated using LBD-targeted ARPIs.

Characterizing UGT2B-Mediated Glucuronidation as a Resistance Mechanism to AR-NTD Inhibitors

EPI-506's well-documented susceptibility to UGT2B-mediated glucuronidation makes it an invaluable tool for studying metabolic resistance to AR-NTD inhibitors. Long-term ralaniten treatment upregulates UGT2B enzymes with concomitant potency loss, and glucuronidated metabolites were detected in Phase 1 patient serum [4]. This established liability enables EPI-506 to function as a positive control for glucuronidation susceptibility in assays evaluating next-generation analogs (e.g., EPI-045, EPI-7386) designed to resist this metabolic pathway. Procurement supports development of glucuronidation-resistant AR-NTD inhibitors and mechanistic studies of UGT2B-mediated drug resistance.

Pharmacokinetic/Pharmacodynamic Modeling of Oral AR-NTD Inhibitor Exposure-Response Relationships

EPI-506's extensive Phase 1 pharmacokinetic data—including dose-proportional Cmax and AUC across 80-3,600 mg dose cohorts, identification of 19 distinct metabolites, and correlation of PSA declines with doses ≥1,280 mg—provides a rich dataset for exposure-response modeling [5]. The observed sub-therapeutic exposure at lower doses and the requirement for high doses (>1,280 mg) to achieve PSA declines establish a quantitative PK/PD benchmark for AR-NTD inhibitors. This dataset is uniquely valuable given that no other AR-NTD inhibitor has generated comparable human PK data, enabling procurement for translational pharmacology studies and PK/PD model validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPI-506

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.